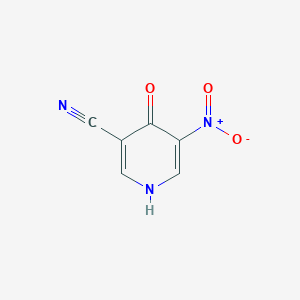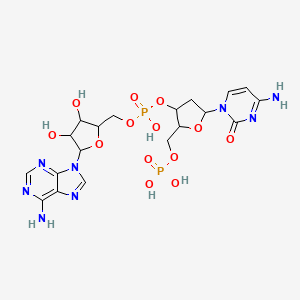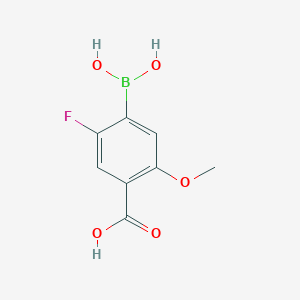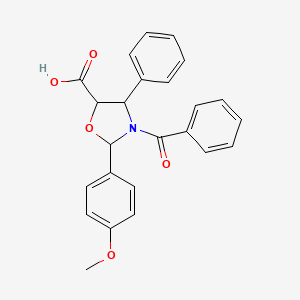
Tris(acetonitrile)tricarbonylmolybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(acetonitrile)tricarbonylmolybdenum is an organometallic compound with the chemical formula Mo(NCCH3)3(CO)3. It is known for its yellow crystalline appearance and is used in various scientific and industrial applications. The compound is characterized by the presence of three acetonitrile ligands and three carbonyl groups coordinated to a central molybdenum atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(acetonitrile)tricarbonylmolybdenum can be synthesized through the reaction of molybdenum hexacarbonyl (Mo(CO)6) with acetonitrile (CH3CN). The reaction typically involves heating molybdenum hexacarbonyl in the presence of acetonitrile under an inert atmosphere. The reaction can be represented as follows:
Mo(CO)6+3CH3CN→Mo(NCCH3)3(CO)3+3CO
The reaction is usually carried out at elevated temperatures to facilitate the substitution of carbonyl ligands with acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between molybdenum hexacarbonyl and acetonitrile, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(acetonitrile)tricarbonylmolybdenum undergoes various types of chemical reactions, including:
Substitution Reactions: The acetonitrile ligands can be substituted with other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of molybdenum changes.
Coordination Reactions: It can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, amines, and other ligands. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-substituted molybdenum complexes .
Applications De Recherche Scientifique
Tris(acetonitrile)tricarbonylmolybdenum has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry and drug development.
Industry: It is used in industrial processes, such as thin film deposition and LED manufacturing
Mécanisme D'action
The mechanism of action of tris(acetonitrile)tricarbonylmolybdenum involves its ability to coordinate with other molecules and participate in redox reactions. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes and metal centers. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(acetonitrile)tricarbonylchromium: Similar in structure but with chromium as the central metal atom.
Tris(acetonitrile)tricarbonylrhenium: Similar in structure but with rhenium as the central metal atom.
Hexacarbonylmolybdenum: Contains six carbonyl ligands without acetonitrile
Uniqueness
Tris(acetonitrile)tricarbonylmolybdenum is unique due to its specific combination of acetonitrile and carbonyl ligands, which confer distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .
Propriétés
Formule moléculaire |
C9H9MoN3O3-6 |
|---|---|
Poids moléculaire |
303.14 g/mol |
Nom IUPAC |
ethenylideneazanide;methanone;molybdenum |
InChI |
InChI=1S/3C2H2N.3CHO.Mo/c3*1-2-3;3*1-2;/h3*1H2;3*1H;/q6*-1; |
Clé InChI |
UZWYDWPYXSXABW-UHFFFAOYSA-N |
SMILES canonique |
C=C=[N-].C=C=[N-].C=C=[N-].[CH-]=O.[CH-]=O.[CH-]=O.[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1,2,5,6-eta)-1,5-Cyclooctadiene][(4S)-2-[(5R)-6-(diphenylphosphino-kappaP)spiro[4.4]nona-1,6-dien-1-yl]-4,5-dihydro-4-phenyloxazole-kappaN3]-(-)-Iridium(I) Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B12098564.png)










![2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)
![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate](/img/structure/B12098625.png)
